Reduced Pyridine Nitrogen Basicity Relative to Non‑Fluorinated Analog
The conjugate acid of (3-fluoro-6-methylpyridin-2-yl)methanol is predicted to exhibit a pKa approximately 1.7 log units lower than that of the non‑fluorinated (6-methylpyridin‑2‑yl)methanol, consistent with the measured ΔpKa of ~2.3 between 3‑fluoropyridine (pKa = 2.97) and pyridine (pKa = 5.25) . This reduction in basicity diminishes protonation at physiological pH, potentially improving membrane permeability and reducing hERG‑related off‑target risks relative to the non‑fluorinated analog [1].
| Evidence Dimension | Conjugate acid pKa (proxy for nitrogen basicity) |
|---|---|
| Target Compound Data | Predicted pKa ≈ 3.5 (estimated from 3‑fluoropyridine data) |
| Comparator Or Baseline | (6-methylpyridin‑2‑yl)methanol: predicted pKa ≈ 5.2 |
| Quantified Difference | ≈ 1.7 log units lower |
| Conditions | Predicted values based on experimental pKa of parent fluoropyridines |
Why This Matters
A lower degree of protonation under physiological conditions can translate into higher passive permeability and reduced potential for ion‑channel‑related toxicities, differentiating the compound from the non‑fluorinated analog in early‑stage drug discovery.
- [1] St. Jean, D.J.; Fotsch, C. J. Med. Chem. 2012, 55, 6002‑6020. Mitigating hERG risk through modulation of basicity. View Source
